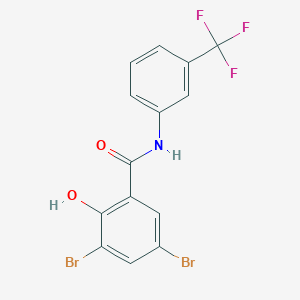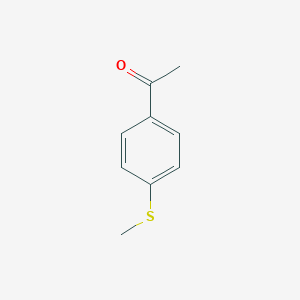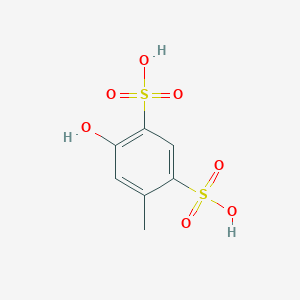
(2-イソプロピルフェノキシ)酢酸
概要
説明
(2-Isopropylphenoxy)acetic acid is a unique chemical compound with the empirical formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided in solid form . It is part of a class of compounds known as phenoxyacetic acid derivatives, which are interesting building blocks in a variety of natural and synthetic compounds .
Synthesis Analysis
The synthesis of (2-Isopropylphenoxy)acetic acid has been reported in the literature . It is part of ongoing research on this class of compounds .Molecular Structure Analysis
The molecular structure of (2-Isopropylphenoxy)acetic acid shows that the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring . This is indicated by the dihedral angle of 2.61 (5) .Physical And Chemical Properties Analysis
(2-Isopropylphenoxy)acetic acid is a solid substance . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
医薬品化学および創薬
(2-イソプロピルフェノキシ)酢酸誘導体は、医薬品化学、特に新規医薬品化合物の設計と合成において潜在的な可能性を探求されてきました。 これらの誘導体は、分子構造と物理化学的特性に基づいた相互作用について研究されており、安全性和効力性の向上した新薬の開発につながる可能性があります .
農業:植物の成長と健康
農業において、(2-イソプロピルフェノキシ)酢酸などの有機酸は、土壌の肥沃度と植物の健康を向上させる上で重要な役割を果たします。 これらは、鉱物の可溶化、植物病原菌の生物的防除、植物の全身抵抗性の誘導に関与し、持続可能な作物管理に貢献しています .
薬理学:抗炎症作用
フェノキシ酢酸誘導体には、(2-イソプロピルフェノキシ)酢酸が含まれ、その薬理作用が研究されています。 これらは、特に炎症の治療と関連する副作用の軽減において重要な、選択的COX-2阻害剤の開発において重要です .
工業用途
工業分野では、(2-イソプロピルフェノキシ)酢酸は、さまざまな化学製品の合成に使用されています。 これは、医薬品、繊維、ポリマーなど、さまざまな業界で使用される化合物を生成するためのビルディングブロックとして機能します .
環境科学:土壌生態系の管理
この化合物の役割は、土壌生態系の管理に貢献する環境科学にも及びます。 有機酸には、(2-イソプロピルフェノキシ)酢酸が含まれ、鉱化、金属の無毒化、非生物的ストレスの軽減などのプロセスに関与しています .
生化学:酵素阻害
生化学では、(2-イソプロピルフェノキシ)酢酸誘導体は、酵素阻害の研究に使用され、これはさまざまな生物学的経路を理解し、酵素調節が重要な役割を果たす疾患に対する治療薬を開発するために不可欠です .
食品業界:保存とフレーバー
酢酸誘導体は、食品業界で保存剤の特性とフレーバー剤として広く使用されています。 これらは、微生物の汚染を防ぎ、食品に特徴的なフレーバープロファイルを提供します .
生物医学研究:薬物の溶解性と送達
生物医学研究では、(2-イソプロピルフェノキシ)酢酸誘導体は、薬物の溶解性と送達を向上させる能力について調べられています。 この研究は、より効果的な薬物製剤と治療戦略の開発につながる可能性があります .
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, among others .
将来の方向性
(2-Isopropylphenoxy)acetic acid is part of ongoing research, particularly in the field of phenoxyacetic acid derivatives . These compounds have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . The future directions of this compound will likely continue in these areas of study.
作用機序
Target of Action
It’s known that phenoxyacetic acid derivatives, which include (2-isopropylphenoxy)acetic acid, have a broad spectrum of physiological activity whose type and strength depend on the substituents in both the aromatic ring and the acid fragment .
Mode of Action
It’s known that the compound interacts with its targets through its pendant –och2cooh chain, which is in an extended conformation and almost lies in the plane of the benzene ring .
Biochemical Pathways
It’s known that phenoxyacetic acid derivatives can influence a variety of pharmacological pathways, leading to various effects such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
Result of Action
It’s known that phenoxyacetic acid derivatives can have a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .
特性
IUPAC Name |
2-(2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGPCQVBKJMWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361638 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25141-58-6 | |
| Record name | (2-isopropylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?
A1: (2-Isopropylphenoxy)acetic acid belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.
Q2: How does the crystal structure of (2-Isopropylphenoxy)acetic acid compare to its previously reported structure?
A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.
Q3: Can (2-Isopropylphenoxy)acetic acid be used as a building block for other compounds, and what are the potential applications?
A3: Yes, (2-Isopropylphenoxy)acetic acid can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using (2-Isopropylphenoxy)acetic acid as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using (2-Isopropylphenoxy)acetic acid as a scaffold for developing novel compounds with potential therapeutic applications.
Q4: Has (2-Isopropylphenoxy)acetic acid been identified as a degradation product of any pharmaceuticals?
A4: Yes, research has identified (2-Isopropylphenoxy)acetic acid as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of (2-Isopropylphenoxy)acetic acid. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














